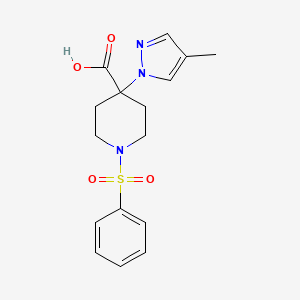

![molecular formula C15H14F2N2O B5379348 N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)

N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as fluconazole, is a widely used antifungal medication. It belongs to the class of triazole antifungal drugs and is used to treat a variety of fungal infections. Fluconazole has been extensively studied and has demonstrated efficacy against a range of fungal pathogens.

Mechanism of Action

Fluconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in cell death. Fluconazole is a selective inhibitor of fungal cytochrome P450 enzymes and has minimal effects on human cytochrome P450 enzymes. This makes it a relatively safe and effective antifungal medication.

Biochemical and Physiological Effects:

Fluconazole is well-tolerated by most patients and has minimal side effects. However, it can cause liver toxicity in rare cases, particularly in patients with pre-existing liver disease. Fluconazole is metabolized by the liver and excreted in the urine. It has a long half-life and can accumulate in patients with renal impairment. Therefore, dose adjustments are necessary in patients with renal impairment.

Advantages and Limitations for Lab Experiments

Fluconazole is a widely used antifungal medication and has been extensively studied in vitro and in vivo. It is relatively inexpensive and readily available. However, its efficacy can be limited by the development of resistance in some fungal pathogens. In addition, N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has limited activity against some fungal pathogens, such as Aspergillus species.

Future Directions

There are several areas of future research for N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One area is the development of new formulations that improve its bioavailability and efficacy. Another area is the investigation of its potential use in combination with other antifungal medications to improve efficacy and prevent the development of resistance. Finally, there is a need for further research into the mechanisms of resistance to N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in fungal pathogens, which could lead to the development of new antifungal medications.

Synthesis Methods

Fluconazole is synthesized by reacting 2,4-difluorobenzonitrile with ethyl carbamate in the presence of a base. The resulting intermediate is then reacted with 2-chloro-α,α-difluoro-4-(4-fluorophenyl)phenylacetyl chloride to yield N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. The synthesis process is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

Fluconazole has been extensively studied for its antifungal activity. It has demonstrated efficacy against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Fluconazole is commonly used to treat fungal infections in immunocompromised patients, such as those with HIV/AIDS, and in patients undergoing chemotherapy. It is also used to prevent fungal infections in patients undergoing bone marrow transplants.

properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQWENQVHLTQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)

![N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)

![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)

![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)

![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)